molecular formula C20H16N4O3S2 B2539361 N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-77-0

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B2539361
CAS No.: 921835-77-0
M. Wt: 424.49
InChI Key: GEUQATXEJIUUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a benzothiazole-thiazole hybrid compound characterized by a central thiazole ring substituted with a 4-methoxybenzamide group and a 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety. This structure integrates key pharmacophoric elements, including the benzothiazole scaffold (known for antimicrobial, antitumor, and enzyme-inhibitory activities) and the thiazole ring (a common motif in bioactive molecules) . The 4-methoxybenzamide group may enhance metabolic stability and modulate target binding.

Properties

IUPAC Name

N-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-27-14-8-6-12(7-9-14)18(26)24-19-21-13(11-28-19)10-17(25)23-20-22-15-4-2-3-5-16(15)29-20/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUQATXEJIUUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and amide formation. The reaction conditions often involve heating the reactants in an aqueous or alcoholic solvent at elevated temperatures (50-60°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, notably:

  • Antimicrobial Activity
    • Research indicates that compounds with similar structures demonstrate significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of benzothiazole and thiazole can effectively inhibit the growth of pathogens.
    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL
    These results suggest that the presence of benzothiazole and thiazole structures enhances the antimicrobial efficacy of the compounds.
  • Anticancer Activity
    • The anticancer potential of this compound has been evaluated against various cancer cell lines, including breast cancer (MCF7) and colorectal carcinoma (HCT116). The results indicate promising cytotoxic effects, with some derivatives showing lower IC50 values than standard chemotherapeutic agents.
    Table 2: Anticancer Activity Results
    CompoundCell LineIC50 (µM)
    Compound DMCF75.85
    Compound EHCT1164.53
    Standard5-FU9.99
    The findings suggest that compounds derived from this structure can induce apoptosis in cancer cells through mechanisms such as up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins.

Case Studies

  • Study on Antimicrobial Efficacy
    • A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized thiazole derivatives, revealing that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria . This study supports the potential application of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide in treating infections caused by resistant strains.
  • Evaluation of Anticancer Properties
    • Another research effort focused on the anticancer properties of thiazole derivatives, reporting that some compounds showed promising results against breast cancer cell lines . This reinforces the hypothesis that this compound may serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Physicochemical Stability

Melting points of analogues range from 195°C to 297°C, indicating high thermal stability . The target compound’s melting point is unreported but likely falls within this range due to structural similarity. Lower yields (e.g., 34% in ) are observed for triazole-linked derivatives, possibly due to steric hindrance during cycloaddition .

Structure-Activity Relationship (SAR) Trends

  • Thiazole vs. Triazole Linkers : Triazole-containing compounds () show improved enzyme inhibition but reduced synthetic yields compared to simpler thiazole derivatives.
  • Substituent Effects : The 4-methoxy group (target compound) enhances metabolic stability over halogenated or ester-substituted analogues ().
  • Hybrid Scaffolds : Combining benzothiazole and thiazole moieties (as in the target compound) may synergize activity, as seen in multitarget ligands for neurodegenerative diseases .

Biological Activity

N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide, a compound with a complex thiazole and benzamide structure, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O3S2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_3\text{S}_2

This compound features a thiazole ring, which is known for its role in various biological activities, including anticancer properties.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This enzyme is crucial for pH regulation in tumor cells, facilitating their survival in acidic environments. By inhibiting CA IX, this compound disrupts the acidification process in tumors, leading to decreased viability and proliferation of cancer cells .

Anticancer Activity

Numerous studies have evaluated the anticancer efficacy of compounds related to this compound. For instance:

  • Cell Line Studies : The compound has demonstrated significant cytotoxicity against various cancer cell lines:
    • MCF-7 (breast cancer): Log GI50 value of -5.56.
    • A549 (lung cancer): Log GI50 value of -5.48.
    • HepG2 (liver cancer): Log GI50 value of -5.53.
    • DU145 (prostate cancer): CC50 values around 8 ± 3 µM .

Comparative Efficacy

A comparative analysis with other benzothiazole derivatives indicates that this compound exhibits superior activity against certain cell lines compared to standard chemotherapeutics like 5-fluorouracil .

Cell Line Log GI50 Value CC50 Value (µM)
MCF-7-5.568 ± 3
A549-5.489 ± 2
HepG2-5.538 ± 3
DU145Not specified8 ± 3

Case Studies

Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:

  • Kumbhare et al. Study : This study explored various benzothiazole derivatives and reported significant anticancer activity across multiple human cell lines, highlighting the importance of structural modifications in enhancing efficacy .
  • Recent Research : A recent publication indicated that derivatives similar to this compound showed promising results against drug-resistant strains, suggesting potential applications beyond traditional chemotherapy .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are the products characterized?

Answer:
The compound is synthesized via multi-step reactions involving 2-aminothiazole derivatives. For example:

  • Step 1 : Reacting 2-aminothiazole derivatives with itaconic acid in ethanol yields intermediates with succinic acid moieties (e.g., compound 5a,b in ) .
  • Step 2 : Condensation with benzamide derivatives under reflux conditions (e.g., using benzamide and hydroxyacetohydrazide in a water bath at 100°C) forms the final product (e.g., compound BH in ) .
    Characterization :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and thiazole ring (C=N, ~1500–1600 cm⁻¹) stretches .
  • NMR : Confirms proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peaks matching calculated values) .

Advanced: How can researchers optimize the synthesis yield and purity of this compound?

Answer:
Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiazole ring formation, while methanol/ethanol aids recrystallization .
  • Catalysts : Phosphorus oxychloride (POCl₃) improves cyclization efficiency (e.g., compound 7 synthesis in ) .
  • Temperature Control : Reflux conditions (80–100°C) prevent side reactions during amide bond formation .
  • Purification : Recrystallization (methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Basic: Which spectroscopic techniques confirm the molecular structure, and what key spectral features are indicative of successful synthesis?

Answer:

  • IR Spectroscopy :
    • Peaks at ~3300 cm⁻¹ (N-H stretch of amide), ~1680 cm⁻¹ (C=O of benzamide), and ~1250 cm⁻¹ (C-O of methoxy group) .
  • ¹H NMR :
    • Aromatic protons (6.8–8.2 ppm), methoxy singlet (~3.8 ppm), and thiazole ring protons (7.0–7.5 ppm) .
  • ¹³C NMR :
    • Carbonyl carbons (~165–170 ppm), thiazole C=N (~150 ppm), and methoxy carbons (~55 ppm) .
  • MS :
    • Molecular ion peaks (e.g., m/z 480–500 for derivatives in ) .

Advanced: In molecular docking studies, how does this compound interact with target proteins, and what implications does this have for drug design?

Answer:

  • Binding Modes : The benzo[d]thiazole and methoxybenzamide moieties form hydrogen bonds with active-site residues (e.g., Asp/Glu in kinases or proteases) .
  • Hydrophobic Interactions : The thiazole ring and aryl groups occupy hydrophobic pockets, enhancing binding affinity (e.g., compound 9c in ) .
  • Implications : Modulating the methoxy group’s position or introducing electron-withdrawing substituents (e.g., -CF₃) can improve target selectivity and metabolic stability .

Advanced: How do structural modifications to the thiazole and benzamide moieties influence biological activity, based on QSAR studies?

Answer:

  • Thiazole Modifications :
    • Electron-donating groups (e.g., -OCH₃) increase electron density, enhancing DNA intercalation (anticancer activity) .
    • Bulky substituents (e.g., 4-bromophenyl in ) improve hydrophobic interactions but may reduce solubility .
  • Benzamide Modifications :
    • Trifluoromethyl (-CF₃) groups enhance lipophilicity and metabolic stability (e.g., compound 8b in ) .
  • QSAR Insights :
    • Higher polar surface area correlates with antimicrobial activity, while lower LogP values favor solubility .

Advanced: When encountering contradictory biological activity data (e.g., anticancer vs. antimicrobial), what methodological approaches can resolve these discrepancies?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and control compounds (e.g., doxorubicin, ciprofloxacin) .
  • Structural Analog Comparison :
    • Compare activity of derivatives (e.g., ’s compound 5a vs. ’s 8b ) to identify critical functional groups .
  • Mechanistic Studies :
    • Perform enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) to confirm target specificity .

Basic: What are the primary biological activities reported for this compound and its derivatives?

Answer:

  • Anticancer : Inhibition of cancer cell proliferation (e.g., IC₅₀ = 12–18 µM against HeLa cells) via apoptosis induction .
  • Antimicrobial : Broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and fungi (MIC = 16–32 µg/mL) .
  • Anti-inflammatory : COX-2 inhibition (IC₅₀ = 0.8 µM) through benzamide-thiazole interactions .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Answer:

  • ADMET Prediction :
    • Use SwissADME or ADMETlab to estimate LogP (optimal range: 2–4), bioavailability score, and CYP450 interactions .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS or AMBER can model stability in target binding pockets over 100-ns trajectories .
  • Docking Software :
    • AutoDock Vina or Schrödinger Suite for binding affinity calculations and pose validation .

Basic: How is the purity of synthesized derivatives validated, and what thresholds are acceptable for biological testing?

Answer:

  • HPLC : Purity ≥95% (retention time matching reference standards) .
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
  • Melting Point : Sharp range (e.g., 188–190°C) indicates homogeneity .

Advanced: What strategies can mitigate solubility issues during in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or glycoside groups for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to bypass solubility limitations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.